molecular formula C12H9BrO2 B1379116 4'-Bromo-[1,1'-biphenyl]-2,4-diol CAS No. 1418117-89-1

4'-Bromo-[1,1'-biphenyl]-2,4-diol

Cat. No. B1379116
CAS RN: 1418117-89-1
M. Wt: 265.1 g/mol
InChI Key: NYITVXFQTKCHLE-UHFFFAOYSA-N
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Description

“4’-Bromo-[1,1’-biphenyl]-2,4-diol” is a biphenyl starting material . It has the molecular formula C12H9Br and is a useful intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of “4’-Bromo-[1,1’-biphenyl]-2,4-diol” involves vinylation of 4-bromo-4-hydroxybiphenyl and ethyl acrylate using a Pd (OAc) 2/PPh 3 catalyst . The product of this reaction is Ethyl 4- (4-hydroxyphenyl) cinnamate, with 4-hydroxybiphenyl and ethyl cinnamate as side products .


Molecular Structure Analysis

The molecular structure of “4’-Bromo-[1,1’-biphenyl]-2,4-diol” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is PKJBWOWQJHHAHG-UHFFFAOYSA-N .


Chemical Reactions Analysis

“4’-Bromo-[1,1’-biphenyl]-2,4-diol” undergoes vinylation with ethyl acrylate in the presence of a Pd (OAc) 2/PPh 3 catalyst . This reaction results in the formation of Ethyl 4- (4-hydroxyphenyl) cinnamate .


Physical And Chemical Properties Analysis

“4’-Bromo-[1,1’-biphenyl]-2,4-diol” has a molecular weight of 233.104 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 355.5±17.0 °C at 760 mmHg, and a melting point of 164-166 °C (lit.) .

Scientific Research Applications

Luminescence and Structural Analysis

Research has delved into the synthesis and structural analysis of biphenyl carbazole derivatives, including those related to 4'-Bromo-[1,1'-biphenyl]-2,4-diol. One study focused on their luminescence, Hirshfeld surface analyses, and thermal properties, revealing high thermal stability and significant luminescence properties. These findings suggest potential applications in materials science, especially in the development of new luminescent materials (Tang et al., 2021).

Antioxidant Activity

Another area of research is the investigation of the antioxidant activities of bromophenols derived from marine sources. A study identified potent antioxidant activity in certain bromophenols, which could be leveraged in pharmaceutical and nutraceutical applications to combat oxidative stress-related diseases (Olsen et al., 2013).

Polymerization and Material Science

This compound and its derivatives also play a crucial role in polymer science. For instance, their involvement in the synthesis and polymerization processes has been studied, indicating their utility in creating new polymeric materials with specific properties such as enhanced solubility and thermal stability. This has implications for the development of advanced materials in electronics, coatings, and more (Trumbo & Marvel, 1987).

Inhibitory Activities and Drug Discovery

Furthermore, the potential inhibitory activities of bromobiphenyl derivatives against various enzymes and biological targets have been explored. This research indicates possible applications in drug discovery, particularly in the development of inhibitors for specific diseases or conditions (Kwong et al., 2017).

Environmental and Electronic Waste Management

Research has also addressed the environmental impact of brominated compounds, including their role in electronic waste management and the potential release of estrogenic compounds during the combustion of electronic waste. This highlights the importance of understanding and managing the environmental and health risks associated with brominated flame retardants in electronic products (Owens et al., 2007).

Safety and Hazards

“4’-Bromo-[1,1’-biphenyl]-2,4-diol” may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed and is very toxic to aquatic life . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

It is known that similar brominated biphenyl compounds often interact with cytochrome p-450-dependent monooxygenases .

Mode of Action

In vitro studies have shown that 4-bromobiphenyl, a related compound, undergoes metabolism by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . This suggests that 4’-Bromo-[1,1’-biphenyl]-2,4-diol may also interact with these enzymes, leading to changes in cellular metabolism.

Pharmacokinetics

The compound’s molecular weight of 233104 suggests that it may be absorbed and distributed in the body. Its interaction with cytochrome P-450-dependent monooxygenases indicates that it is likely metabolized in the liver.

Result of Action

Its potential interaction with cytochrome p-450-dependent monooxygenases and activation of xenobiotic metabolizing enzyme genes suggest that it may influence cellular metabolism and detoxification processes.

properties

IUPAC Name

4-(4-bromophenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYITVXFQTKCHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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